Lycodoline

Description

Properties

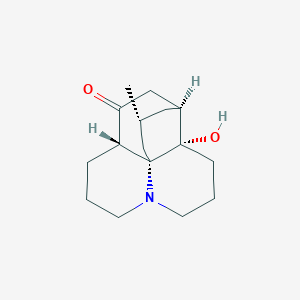

IUPAC Name |

(1S,2S,10S,13S,15R)-2-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-11-8-12-9-14(18)13-4-2-6-17-7-3-5-16(12,19)15(13,17)10-11/h11-13,19H,2-10H2,1H3/t11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMXKPOCXQNWOQ-WALBABNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CC(=O)C3CCCN4C3(C1)C2(CCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)[C@@]2(CCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Unveiling of a Complex Pathway: A Technical Guide to Lycodoline Biosynthesis

For Immediate Release

A comprehensive understanding of the biosynthetic pathway of lycodoline, a prominent member of the structurally intricate Lycopodium alkaloids, is crucial for researchers in natural product chemistry, synthetic biology, and drug development. This technical guide synthesizes current knowledge, presenting a detailed roadmap of the enzymatic transformations from the primary metabolite L-lysine to the tetracyclic this compound core. This document provides in-depth information on the key enzymes, intermediates, and proposed mechanisms, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for the scientific community.

Executive Summary

This compound is a tetracyclic quinolizidine alkaloid produced by club mosses of the Lycopodium genus. Its unique carbon-nitrogen skeleton has intrigued chemists for decades, and its biological activities continue to be an area of active investigation. The biosynthetic pathway to this compound is a multi-step enzymatic cascade that begins with the amino acid L-lysine. Through a series of decarboxylation, oxidation, condensation, and cyclization reactions, the linear precursor is transformed into the complex, three-dimensional architecture of this compound. This guide will detail the currently accepted biosynthetic pathway, highlighting the key enzymatic players and their mechanisms of action.

The Biosynthetic Pathway of this compound: From Precursor to Core Scaffold

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Piperidine Building Blocks: The initial steps involve the conversion of L-lysine into key piperidine ring-containing intermediates.

-

Assembly of the C16N2 Phlegmarine Scaffold: Two distinct piperidine-derived units are coupled to form the foundational C16N2 skeleton of the phlegmarine alkaloids, which are the direct precursors to the this compound family.

-

Cyclization and Tailoring to the this compound Core: The phlegmarine intermediate undergoes a crucial intramolecular cyclization to form the characteristic tetracyclic structure of this compound. Subsequent oxidative modifications may further diversify the scaffold.

Formation of the Piperidine Building Blocks from L-Lysine

The journey from L-lysine to this compound begins with the formation of two essential piperidine-containing molecules: pelletierine and 4-(2-piperidyl)acetoacetate. This process is initiated by the decarboxylation of L-lysine.

Key Enzymes and Intermediates:

-

L-Lysine Decarboxylase (LDC): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the removal of the carboxyl group from L-lysine to produce cadaverine.[1][2]

-

Copper Amine Oxidase (CAO): CAO then oxidizes cadaverine to 5-aminopentanal, which spontaneously cyclizes to form the imine Δ¹-piperideine.[1][2]

-

Polyketide Synthase (PKS): A type III PKS, specifically a piperidyl-ketide synthase (PIKS), is responsible for the condensation of Δ¹-piperideine with malonyl-CoA to generate the two key building blocks: pelletierine and 4-(2-piperidyl)acetoacetic acid (4PAA).[1]

Recent groundbreaking research has identified a novel class of enzymes, carbonic anhydrase-like (CAL) proteins , that play a crucial role in the formation of the Lycopodium alkaloid scaffold.[3][4][5] These neofunctionalized enzymes are involved in the stereospecific Mannich-like condensation reactions that lead to the formation of the bicyclic scaffold.[3][4][5]

Quantitative Data Summary

While comprehensive quantitative data for every enzymatic step in the this compound pathway is still an active area of research, studies on homologous pathways, such as that of huperzine A, and characterization of the initial enzymes provide valuable insights. The following table summarizes available quantitative data.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Source Organism | Reference |

| HsLDC | L-Lysine | 0.89 ± 0.08 | 1.88 ± 0.05 | 2.11 | Huperzia serrata | [6] |

| PtPIKS-1 | Malonyl-CoA | - | - | - | Phlegmariurus tetrastichus | [1] |

| PtCAO-1 | Cadaverine | - | - | - | Phlegmariurus tetrastichus | [1] |

Note: Quantitative kinetic data for many of the later-stage enzymes in the this compound-specific pathway have not yet been published. The data for HsLDC is from a closely related species and is considered representative.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of classical tracer studies and modern molecular biology techniques. Below are detailed methodologies for key experiments.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final natural product.

Protocol for ¹³C and ¹⁴C Labeling in Lycopodium Species:

-

Precursor Synthesis: Synthesize or procure isotopically labeled precursors, such as [¹³C]-L-lysine or [¹⁴C]-L-lysine.

-

Plant Material: Use young, healthy cuttings of a this compound-producing Lycopodium species.

-

Feeding: Prepare a sterile aqueous solution of the labeled precursor. The cuttings are placed in this solution and allowed to uptake the precursor for a defined period (e.g., 24-72 hours) under controlled light and temperature conditions.

-

Alkaloid Extraction: After the feeding period, harvest the plant material, freeze-dry, and grind to a fine powder. Extract the alkaloids using a suitable solvent system (e.g., methanol/acetic acid).

-

Purification: Purify this compound from the crude extract using a combination of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC).

-

Analysis:

-

For ¹⁴C labeling, determine the specific radioactivity of the purified this compound using a scintillation counter.

-

For ¹³C labeling, analyze the purified this compound by ¹³C-NMR spectroscopy to determine the position and extent of ¹³C incorporation. Mass spectrometry can also be used to analyze the mass shift due to ¹³C incorporation.

-

Enzyme Assays

Protocol for L-Lysine Decarboxylase (LDC) Activity Assay:

-

Enzyme Extraction: Homogenize fresh Lycopodium tissue in an appropriate extraction buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge to remove cell debris and use the supernatant for the assay.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, L-lysine as the substrate, and pyridoxal 5'-phosphate (PLP) as a cofactor in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

-

Product Detection: The product, cadaverine, can be quantified using various methods, including HPLC with derivatization (e.g., with dansyl chloride) or a colorimetric assay.

-

Data Analysis: Calculate the enzyme activity based on the amount of cadaverine produced per unit time per milligram of protein.

Protocol for Copper Amine Oxidase (CAO) Activity Assay:

-

Enzyme Preparation: Prepare the enzyme extract as described for LDC.

-

Reaction Mixture: The assay mixture typically contains the enzyme extract, cadaverine as the substrate, and a chromogenic substrate that reacts with the hydrogen peroxide produced during the reaction (e.g., 4-aminoantipyrine and N,N-dimethylaniline) in a suitable buffer.

-

Spectrophotometric Measurement: Monitor the formation of the colored product spectrophotometrically at a specific wavelength.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the colored product.

Visualizing the Pathway and Workflows

To facilitate a deeper understanding of the this compound biosynthetic pathway and the experimental approaches used to study it, the following diagrams have been generated using the Graphviz DOT language.

Caption: Overview of the this compound Biosynthetic Pathway.

Caption: Experimental Workflow for Isotopic Labeling Studies.

Conclusion and Future Outlook

The elucidation of the this compound biosynthetic pathway is a testament to the power of combining classical biochemical techniques with modern genomics and metabolomics. While the early steps of the pathway are now reasonably well understood, the precise enzymatic machinery responsible for the cyclization of phlegmarine to the this compound core and the subsequent tailoring reactions remain areas of intense research. The identification of novel enzyme classes, such as the carbonic anhydrase-like proteins, in related pathways suggests that further surprises may yet be uncovered.[3][4][5]

Future research will likely focus on the heterologous expression and characterization of the remaining uncharacterized enzymes in the pathway. This will not only provide a complete picture of this compound biosynthesis but also open up opportunities for the metabolic engineering of microorganisms to produce this compound and other valuable Lycopodium alkaloids on a larger scale. Such efforts will be invaluable for ensuring a sustainable supply of these compounds for further pharmacological investigation and potential therapeutic applications.

References

- 1. A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive relative quantitative metabolomics analysis of lycopodium alkaloids in different tissues of Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant carbonic anhydrase-like enzymes in neuroactive alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cjnmcpu.com [cjnmcpu.com]

- 6. Exploring the Role of Plant Carbonic Anhydrase-like Enzymes in the Synthesis of Neuroactive Alkaloids | Li | Biological Evidence [bioscipublisher.com]

Unraveling the Structure of Lycodoline: A Spectroscopic Guide

For researchers, scientists, and professionals in drug development, the precise structural elucidation of natural products is a cornerstone of innovation. This in-depth technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the characterization of Lycodoline, a prominent member of the Lycopodium alkaloids.

This compound, a complex tetracyclic alkaloid, has been the subject of extensive spectroscopic investigation to determine its intricate molecular architecture. This guide synthesizes the key nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) data, presenting them in a clear and comparative format. Detailed experimental protocols are provided to facilitate the replication and verification of these findings.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques that probe different aspects of its molecular framework. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 2.83 | m | - |

| H-3 | 4.64 | poorly resolved triplet | 3 |

| H-16 (Me) | 9.16 | d | 5.5 |

Note: The ¹H NMR data is based on spectra recorded in CDCl₃. Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS). Multiplicity is abbreviated as m (multiplet), t (triplet), and d (doublet).[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 46.5 (CH₂) |

| C-2 | 20.0 (CH₂) |

| C-5 | 210.5 (C=O) |

| C-12 | 75.2 (C) |

| C-16 | 22.1 (CH₃) |

Note: The ¹³C NMR data is based on spectra recorded in CDCl₃. Chemical shifts are reported in ppm relative to the solvent signal.[1] The carbonyl group at C-5 is a key feature in the ¹³C NMR spectrum.[2]

Table 3: Mass Spectrometry, IR, and UV-Vis Data for this compound and Related Compounds

| Spectroscopic Technique | Key Data |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 261. HRESIMS of a related compound, 4α-hydroxyanhydrothis compound, showed [M+H]⁺ at m/z 262.1806.[1] |

| Infrared (IR) Spectroscopy | νₘₐₓ (cm⁻¹): 3545 (O-H), 1712, 1708 (C=O).[2] The IR spectrum of anhydrothis compound shows a carbonyl absorption at 1698 cm⁻¹.[2] |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | λₘₐₓ (nm): A related compound, 4α-hydroxyanhydrothis compound, shows λₘₐₓ at 202 nm.[1] The presence of a σ-coupled p interaction in the UV spectrum of this compound has been described.[3] |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

3. ¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Temperature: 298 K.

-

-

Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the chemical shifts to the CDCl₃ solvent peak (δ 77.16 ppm).

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

2. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

-

Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Parameters:

-

Ionization mode: Positive ion mode is typically used for alkaloids to observe the protonated molecule [M+H]⁺.

-

Capillary voltage: 3-4 kV.

-

Drying gas flow and temperature: Optimized to ensure efficient desolvation without causing fragmentation.

-

Mass range: m/z 100-1000.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For solid samples, the KBr pellet method is common. Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) powder and press into a transparent pellet.

-

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

2. Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as O-H, C-H, and C=O stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol or ethanol, with a known concentration.

2. Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Parameters:

-

Wavelength range: 200-400 nm.

-

Scan speed: Medium.

-

-

Data Analysis: Record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the logical flow of the structural elucidation process.

Caption: Experimental workflow for this compound structural elucidation.

Caption: Logical pathway for integrating spectroscopic data.

References

A Technical Guide to the Natural Sources and Abundance of Lycodoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycodoline, a prominent member of the Lycopodium alkaloids, has garnered significant interest within the scientific community due to its unique chemical structure and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental methodologies related to this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. This document details the primary plant sources of this compound, presents available data on its abundance, and outlines detailed protocols for its extraction, isolation, and quantification. Furthermore, it includes a visualization of the biosynthetic pathway of this compound, offering a deeper understanding of its formation in nature.

Natural Sources of this compound

This compound is a naturally occurring tetracyclic quinolizidine alkaloid predominantly found in various species of the club moss genus Lycopodium, belonging to the Lycopodiaceae family. These non-flowering vascular plants are distributed worldwide, from tropical to arctic regions.

The primary documented natural sources of this compound include:

-

Lycopodium annotinum (Stiff Clubmoss): This species is frequently cited as a significant source of this compound.[1] It is a widespread clubmoss found in temperate and boreal forests of the Northern Hemisphere.

-

Lycopodium clavatum (Common Clubmoss): Another well-known source of this compound, L. clavatum has a broad distribution and is commonly used in traditional medicine.

-

Lycopodium japonicum (Japanese Clubmoss): Research has confirmed the presence of this compound in this East Asian species.

While these species are the most referenced sources, it is highly probable that this compound is also present in other members of the Lycopodiaceae family, which is known for producing a diverse array of structurally related alkaloids.

Abundance of this compound

Quantitative data on the abundance of this compound in its natural sources is limited in the available scientific literature. Most studies focus on the isolation and structural elucidation of a wide range of alkaloids from Lycopodium species, rather than the specific quantification of this compound. The concentration of this compound and other alkaloids can vary significantly based on factors such as the plant's geographical location, age, season of collection, and the specific part of the plant being analyzed (e.g., spores, aerial parts).

Table 1: Reported Extraction Yields of Alkaloids from Lycopodium Species (Note: Data for specific this compound abundance is not available)

| Plant Species | Extraction Method | Solvent(s) | Total Alkaloid Yield (if reported) | Remarks | Reference(s) |

| Lycopodium clavatum | Pressurized Liquid Extraction (PLE) | Dichloromethane | >45% (for Lycopodine) | This high yield for the major alkaloid suggests the potential for efficient extraction of other alkaloids. | [2] |

| Lycopodium annotinum | Pressurized Liquid Extraction (PLE) | Dichloromethane, Ethyl acetate | >40% (for Annotinine) | High recovery of the main alkaloid indicates the efficacy of the extraction method for the plant matrix. | [2] |

Further quantitative studies employing validated analytical methods are necessary to establish the precise abundance of this compound in various Lycopodium species. This data would be invaluable for assessing the feasibility of these natural sources for large-scale production.

Experimental Protocols

Extraction of this compound

A critical first step in the study of this compound is its efficient extraction from the plant matrix. While traditional methods like Soxhlet extraction have been used, modern techniques such as Pressurized Liquid Extraction (PLE) offer significant advantages in terms of efficiency, reduced solvent consumption, and automation.

Detailed Protocol for Pressurized Liquid Extraction (PLE) of Lycopodiaceae Alkaloids:

This protocol is based on methodologies reported for the extraction of alkaloids from Lycopodium species and is expected to be effective for this compound.

-

Sample Preparation:

-

Collect the aerial parts of the desired Lycopodium species.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

-

Pressurized Liquid Extraction (PLE):

-

Instrument: A commercially available PLE system.

-

Extraction Cell: Pack a stainless-steel extraction cell with the powdered plant material.

-

Solvent: Dichloromethane has been shown to be effective for the extraction of Lycopodium alkaloids. Other solvents of varying polarity, such as methanol or ethyl acetate, can also be tested for optimization.

-

Extraction Parameters:

-

Temperature: 80 °C

-

Pressure: 110 bar

-

Static Time: 10 minutes

-

Number of Cycles: 3

-

-

Procedure:

-

Place the packed extraction cell into the PLE system.

-

Set the desired extraction parameters (temperature, pressure, static time, and number of cycles).

-

Initiate the extraction process. The system will automatically pressurize the cell, heat it to the set temperature, and allow the solvent to remain in static contact with the sample.

-

After each static cycle, the extract is collected in a vial.

-

Combine the extracts from all cycles.

-

-

-

Post-Extraction Processing:

-

Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

-

Store the crude extract in a cool, dark place until further purification.

-

Isolation and Purification of this compound

Column chromatography is a fundamental technique for the isolation and purification of this compound from the crude alkaloid extract. The principle of this technique is the separation of compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.

Detailed Protocol for Column Chromatography:

-

Stationary Phase Preparation:

-

Adsorbent: Silica gel (60-120 mesh) is a commonly used stationary phase for the separation of alkaloids.

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

-

Column Packing:

-

Column: Select a glass column of appropriate size based on the amount of crude extract.

-

Packing: Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid the formation of air bubbles.

-

-

Sample Loading:

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

-

Carefully load the dissolved sample onto the top of the packed silica gel column.

-

-

Elution:

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.

-

Procedure:

-

Begin elution with 100% chloroform.

-

Gradually increase the proportion of methanol in the mobile phase (e.g., 99:1, 98:2, 95:5 chloroform:methanol, and so on).

-

Collect the eluate in fractions of equal volume.

-

-

-

Fraction Analysis:

-

Monitor the separation process by Thin Layer Chromatography (TLC) analysis of the collected fractions.

-

Combine the fractions that show a single spot corresponding to the Rf value of this compound.

-

-

Final Purification:

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

-

The purity of the isolated compound should be confirmed by analytical techniques such as HPLC and spectroscopic methods (NMR, MS).

-

Quantification of this compound

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the accurate and sensitive quantification of this compound in plant extracts.

General Guidelines for Developing a Validated HPLC-MS/MS Method:

While a specific validated method for this compound was not found in the reviewed literature, the following provides a framework for its development.

-

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is a suitable starting point for the separation of alkaloids.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of this compound from other components in the extract.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducibility.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for alkaloids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. This involves selecting a specific precursor ion (the protonated molecule of this compound, [M+H]+) and one or more product ions generated by collision-induced dissociation.

-

Optimization: The ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) and MS/MS parameters (e.g., collision energy) must be optimized for this compound to achieve maximum sensitivity.

-

-

Method Validation:

-

The developed HPLC-MS/MS method must be validated according to international guidelines (e.g., ICH) to ensure its reliability. Validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

-

Biosynthesis of this compound

The biosynthesis of this compound and other lycodine-type alkaloids is a complex process that originates from the amino acid L-lysine.[3] The pathway involves a series of enzymatic reactions that lead to the formation of the characteristic tetracyclic core structure.

Key Steps in the Biosynthesis of Lycodine-Type Alkaloids:

-

Formation of Cadaverine: The pathway is initiated by the decarboxylation of L-lysine to form cadaverine, catalyzed by lysine decarboxylase (LDC).[4][5]

-

Oxidation to Δ¹-piperideine: Cadaverine is then oxidized by a copper amine oxidase (CAO) to yield Δ¹-piperideine.[4]

-

Formation of the Phlegmarine Skeleton: Δ¹-piperideine undergoes a series of reactions, including condensation with a C5 unit derived from the polyketide pathway, likely catalyzed by a polyketide synthase (PKS)-type enzyme, to form the phlegmarine skeleton.

-

Cyclization to the Lycodine Skeleton: The phlegmarine intermediate undergoes further cyclization to form the characteristic tetracyclic lycodine skeleton.

-

Tailoring Reactions: The lycodine scaffold is then modified by a series of tailoring enzymes, including hydroxylases (such as Fe(II)/2-oxoglutarate-dependent dioxygenases - 2OGDs), to produce the diverse array of Lycopodium alkaloids, including this compound.[5]

Visualizing the Biosynthetic Pathway

The following diagram, generated using the DOT language, illustrates the key steps in the biosynthesis of this compound.

Caption: Biosynthetic pathway of this compound from L-lysine.

Conclusion

This compound remains a molecule of significant interest for its chemical novelty and potential biological activities. While its primary natural sources in the Lycopodium genus are well-established, a notable gap exists in the quantitative data regarding its abundance. The development and application of validated analytical methods are crucial to address this knowledge gap and to facilitate the sustainable sourcing of this valuable natural product. The experimental protocols and biosynthetic pathway information provided in this guide offer a solid foundation for researchers to advance the study of this compound, from its fundamental chemistry to its potential applications in drug discovery and development. Further research into the enzymatic machinery of this compound biosynthesis could also open avenues for its biotechnological production.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Lycodoline

Introduction

Lycodoline is a tetracyclic quinolizidine alkaloid belonging to the diverse family of Lycopodium alkaloids. These natural products, isolated from various club moss species (Lycopodium sp.), have garnered significant attention from the scientific community due to their complex molecular architectures and promising biological activities. This compound, in particular, serves as a key structural motif and a synthetic precursor to other biologically significant alkaloids. This guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its isolation, characterization, and application in synthetic chemistry and pharmacological studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₅NO₂ | [1][2][3] |

| Molecular Weight | 263.38 g/mol | [2][3] |

| Appearance | Colorless crystal | [4] |

| Melting Point | 180-181 °C | [2] |

| Boiling Point | 412.7 ± 45.0 °C (Predicted) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][5] |

| pKa | 15.24 ± 0.40 (Predicted) | [2] |

Spectral Data

Spectroscopic analysis is fundamental to the structural elucidation and characterization of this compound.

| Technique | Key Observations | Reference(s) |

| Infrared (IR) Spectroscopy | The infrared spectrum of this compound, measured in dilute carbon tetrachloride, shows a concentration-independent band at 3545 cm⁻¹, which is indicative of an intramolecularly hydrogen-bonded hydroxyl group. The carbonyl group gives rise to absorption at 1712 and 1708 cm⁻¹. | [1] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₆H₂₅NO₂. The fragmentation pattern is a key feature for its identification and structural analysis. | |

| Nuclear Magnetic Resonance (NMR) | While a complete data table is best sourced from dedicated chemical databases, ¹H NMR spectra show a characteristic doublet for the methyl group at approximately 0.84 ppm. ¹³C NMR and DEPT spectra have been used to identify all 16 carbon resonances, including a carbonyl carbon at around 210.5 ppm. | [6] |

Experimental Protocols

Isolation from Natural Sources

This compound can be isolated from the whole plants of Lycopodium species, such as Lycopodium japonicum. A general protocol involves the following steps:

-

Extraction : The air-dried and powdered plant material is extracted with a suitable solvent, typically methanol, to obtain a crude extract.

-

Acid-Base Partitioning : The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH) and extracted with an organic solvent (e.g., chloroform) to yield the crude alkaloid fraction.

-

Chromatographic Purification : The crude alkaloid fraction is subjected to column chromatography on silica gel. Elution with a gradient of chloroform and methanol (e.g., 9:1) allows for the separation of the individual alkaloids. Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.

-

Crystallization : The purified this compound is obtained as colorless crystals by recrystallization from a suitable solvent such as methanol.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Total Synthesis of (±)-Lycojaponicumin D and this compound-Type Lycopodium Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lycopodium alkaloids, a diverse and structurally complex family of natural products, have captivated chemists for over a century. Among these, Lycodoline holds a significant position as one of the more widely distributed members within various Lycopodium species. Early investigations into these alkaloids laid the groundwork for modern natural product chemistry, showcasing innovative techniques in isolation, structure elucidation, and total synthesis. This technical guide provides an in-depth overview of the seminal early research on this compound and its related alkaloids, focusing on the foundational work that paved the way for future discoveries in this field.

Isolation and Physicochemical Properties

The journey of this compound began in 1943 when it was first isolated from Lycopodium annotinum L. by Manske and Marion, who designated it as alkaloid L.8.[1] The initial characterization was limited to its molecular formula and the melting point of its picrate derivative. It wasn't until the comprehensive work of Ayer and Iverach in 1964 that the structure was fully elucidated and more detailed physicochemical properties were reported.[2]

Physical and Spectroscopic Data of this compound

The following tables summarize the key quantitative data reported in the early literature for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₅O₂N | [2] |

| Molecular Weight | 279.38 g/mol | Calculated |

| Melting Point | 180-181 °C | [2] |

| Optical Rotation ([α]D) | +2660° (peak), -6950° (trough) (c, 0.15 in Methanol) | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Features | Reference |

| Infrared (IR) | ν_max 3545 cm⁻¹ (hydroxyl), 1703 cm⁻¹ (carbonyl) | [2] |

| Nuclear Magnetic Resonance (¹H NMR) | δ 9.14 (doublet, C-methyl group) | [2] |

Structure Elucidation

The determination of the intricate tetracyclic structure of this compound was a significant achievement in natural product chemistry. Ayer and Iverach's 1964 publication detailed a series of chemical transformations and spectroscopic analyses that were instrumental in assigning the correct structure and stereochemistry.[2]

Experimental Protocols for Structure Elucidation

Key Chemical Transformations:

-

Oxidation of this compound: this compound was oxidized with chromium trioxide in pyridine to yield a diketone, confirming the presence of a secondary hydroxyl group.

-

Wolff-Kishner Reduction: The carbonyl group of this compound was reduced to a methylene group, providing a deoxythis compound derivative. This reaction was crucial in correlating this compound with other known Lycopodium alkaloids.

-

Hofmann Degradation: This degradation pathway was employed to open the nitrogen-containing ring, providing valuable information about the connectivity of the carbon skeleton.

The logical relationship of these key experiments in the structure elucidation of this compound is visualized in the diagram below.

Total Synthesis

The first total synthesis of (±)-Lycodoline was accomplished by Heathcock, Kleinman, and Binkley in 1982.[3][4][5][6][7] This landmark synthesis provided ultimate proof of the structure and stereochemistry of this compound and showcased a powerful strategy for the construction of the complex Lycopodium alkaloid framework.

Experimental Protocol for the Total Synthesis of (±)-Lycodoline

The synthesis commenced from 5-methyl-1,3-cyclohexanedione and proceeded through a multi-step sequence involving the construction of the key tricyclic intermediate. A pivotal step in the synthesis was an intramolecular Mannich reaction to form the tetracyclic core of this compound.

The workflow for the total synthesis of (±)-Lycodoline is depicted in the following diagram.

Early Biological Activity Studies

Early research on this compound primarily focused on its isolation and chemical characterization.[1] While the broader class of Lycopodium alkaloids has been known for its diverse biological activities, detailed pharmacological investigations of purified this compound were not a central theme of the initial studies.[8] Later research, however, has revealed that many Lycopodium alkaloids, including congeners of this compound, exhibit significant acetylcholinesterase (AChE) inhibitory activity, which has implications for the treatment of neurodegenerative diseases such as Alzheimer's.[9][10][11]

Conclusion

The early research on this compound represents a classic chapter in the history of natural product chemistry. The elegant work of pioneers like Manske, Marion, Ayer, and Heathcock not only unraveled the complex structure and accomplished the total synthesis of this fascinating alkaloid but also developed chemical methodologies that have had a lasting impact on the field. The foundational knowledge established during this era continues to inspire and inform modern drug discovery and development efforts targeting the rich chemical diversity of the Lycopodium alkaloids.

Appendix: Isolation of this compound (Alkaloid L.8)

The following diagram outlines the general workflow for the isolation of this compound from Lycopodium annotinum as described in the early literature.[1]

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective Total Synthesis of Lycopodine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Investigation of the in vitro and ex vivo acetylcholinesterase and antioxidant activities of traditionally used Lycopodium species from South America on alkaloid extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lycodine-type alkaloids from Lycopodiastrum casuarinoides and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lycodine-type alkaloids from Lycopodiastrum casuarinoides and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Biological Significance of the Lycodoline Scaffold: A Technical Guide for Researchers

Abstract

The lycodoline scaffold, a core structural motif of a significant subclass of Lycopodium alkaloids, has garnered substantial interest within the scientific and medicinal communities.[1][2] These alkaloids, isolated from clubmosses of the Lycopodiaceae family, exhibit a diverse range of compelling biological activities.[3][4] This technical guide provides an in-depth exploration of the biological significance of the this compound scaffold, with a primary focus on its role as a potent inhibitor of acetylcholinesterase (AChE), a key enzyme in the progression of neurodegenerative diseases such as Alzheimer's disease.[5] Furthermore, this document will delve into the emerging evidence supporting the neuroprotective, anti-inflammatory, and anticancer potential of this compound and its derivatives. Detailed experimental protocols for the key biological assays, alongside a comprehensive summary of quantitative activity data, are presented to facilitate further research and drug development efforts in this promising area.

Introduction: The this compound Scaffold

This compound is a tetracyclic alkaloid characterized by a unique bridged ring system. This rigid structure serves as a foundational scaffold for a variety of naturally occurring and synthetically derived molecules with significant biological properties. The inherent structural complexity and diverse bioactivities of this compound-type alkaloids have made them attractive targets for both phytochemical isolation and total synthesis.[1][6][7] The primary biological activity associated with this class of compounds is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][8] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, a therapeutic strategy for managing the symptoms of Alzheimer's disease.[5][9]

Acetylcholinesterase Inhibitory Activity

The most extensively studied biological activity of the this compound scaffold is its ability to inhibit acetylcholinesterase. Several this compound-type alkaloids have demonstrated potent AChE inhibitory activity, with some compounds exhibiting efficacy comparable to or greater than commercially available drugs.[8][9]

Quantitative Data for Acetylcholinesterase Inhibition

The following table summarizes the acetylcholinesterase inhibitory activity of selected this compound-type alkaloids and related compounds.

| Compound | Source/Organism | IC50 (µM) | Reference |

| N-demethylhuperzinine | Lycopodiastrum casuarinoides | Not specified as "significant" | [8] |

| Huperzine C | Lycopodiastrum casuarinoides | Not specified as "significant" | [8] |

| Huperzine B | Lycopodiastrum casuarinoides | Not specified as "significant" | [8] |

| Lycoparin C | Lycopodiastrum casuarinoides | Not specified as "significant" | [8] |

| 16-hydroxyhuperzine B | Lycopodiastrum casuarinoides | Not specified as "moderate" | [8] |

| Sanguinarine | Human AChE | 0.8 | [10] |

| Chelidonine | Human AChE | Competitive inhibitor | [10] |

| Berberine | Human AChE | Competitive-noncompetitive inhibitor | [10] |

Mechanism of Acetylcholinesterase Inhibition

The proposed mechanism of action for this compound-type alkaloids as AChE inhibitors involves their binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Neuroprotective Effects

Beyond AChE inhibition, emerging research suggests that compounds featuring the this compound scaffold may possess broader neuroprotective properties. These effects could be attributed to various mechanisms, including the modulation of oxidative stress and apoptosis.[11][12]

Experimental Workflow for Assessing Neuroprotection

A typical workflow for evaluating the neuroprotective potential of this compound derivatives involves a multi-step process, starting with in vitro cell-based assays.[13]

References

- 1. Total Synthesis of (±)-Lycojaponicumin D and this compound-Type Lycopodium Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 4. researchgate.net [researchgate.net]

- 5. The Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lycodine-type alkaloids from Lycopodiastrum casuarinoides and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase inhibition within the lycorine series of Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

Lycodoline: A Technical Overview for Scientific Professionals

For Immediate Release

This technical guide provides an in-depth overview of Lycodoline, a tetracyclic Lycopodium alkaloid, for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, biological activity, and detailed protocols for its isolation and synthesis.

Core Chemical Data

This compound is a structurally complex natural product with the following identifiers:

| Parameter | Value | Reference |

| CAS Number | 6900-92-1 | N/A |

| IUPAC Name | (1S,2S,10S,13S,15R)-2-hydroxy-15-methyl-6-azatetracyclo[8.6.0.0¹,⁶.0²,¹³]hexadecan-11-one | N/A |

| Molecular Formula | C₁₆H₂₅NO₂ | [1] |

| Molecular Weight | 263.38 g/mol | [1] |

Biological Activity: Cholinesterase Inhibition

This compound has been identified as an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.

| Enzyme | IC₅₀ (μM) | Source Organism of this compound |

| Butyrylcholinesterase (BChE) | 667 | Lycopodium japonicum Thunb. ex Murray |

Experimental Protocols

Isolation from Lycopodium japonicum

A detailed method for the isolation of this compound from the powdered aerial parts of Lycopodium japonicum has been established. The process involves an initial extraction followed by a series of chromatographic separations.

An overview of the isolation workflow is presented below:

The detailed steps are as follows[2]:

-

Extraction: The air-dried and powdered plant material (50 kg) is subjected to a base extraction method to yield a crude base extract (67 g)[2].

-

Initial Fractionation: The crude extract is loaded onto a silica gel column and eluted with a gradient of petroleum ether and acetone. This process yields several fractions[2].

-

Isolation of this compound: Fraction IV is further purified using silica gel column chromatography with a chloroform-methanol (9:1) solvent system. This step affords 54 mg of this compound[2].

Total Synthesis

The total synthesis of (±)-Lycodoline has been achieved, providing a chemical route to this natural product and its analogs. The synthesis involves a multi-step sequence starting from readily available precursors. A key strategic element is the construction of the intricate tetracyclic core. The synthetic approach enables the production of this compound for further biological evaluation and drug development efforts. A general scheme for the total synthesis has been reported[3][4].

Further detailed experimental procedures for the total synthesis can be found in the supporting information of the primary literature[4].

Signaling Pathways

Currently, there is a lack of specific research data detailing the direct modulation of neuronal signaling pathways by this compound beyond its inhibitory effect on butyrylcholinesterase. As a cholinesterase inhibitor, this compound is presumed to indirectly affect cholinergic signaling by increasing the synaptic levels of acetylcholine. This, in turn, can lead to the activation of muscarinic and nicotinic acetylcholine receptors, which are known to modulate a wide range of downstream signaling cascades involved in neuronal function, including those related to cognition and memory.

A hypothetical representation of this indirect influence is depicted below:

Further research is required to elucidate the specific signaling pathways directly or indirectly modulated by this compound and to understand its full pharmacological profile.

References

An In-depth Technical Guide to Lycodoline and Other Lycopodium Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopodium alkaloids, a diverse class of natural products isolated from the clubmosses of the Lycopodiaceae family, have garnered significant attention in the scientific community for their complex chemical structures and promising biological activities. This technical guide provides a comprehensive review of Lycodoline and other notable Lycopodium alkaloids, with a focus on their chemical properties, biological effects, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a consolidated source of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The information presented herein aims to facilitate a deeper understanding of these fascinating compounds and to support future research and development efforts in this field.

Introduction

Lycopodium alkaloids are a group of over 200 structurally diverse compounds, traditionally classified into four main types based on their carbon-nitrogen skeletons: lycopodine, lycodine, fawcettimine, and phlegmarine.[1] These alkaloids have been a subject of interest for decades due to their potent biological activities, most notably acetylcholinesterase (AChE) inhibition, which has led to the development of therapeutics for neurodegenerative diseases like Alzheimer's.[1] Beyond their effects on the central nervous system, Lycopodium alkaloids have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, neuroprotective, antiviral, antibacterial, and antifungal activities. This guide will delve into the technical details of these activities, with a particular focus on providing quantitative data and the methodologies used to obtain them.

Chemical Structures and Classification

The structural diversity of Lycopodium alkaloids is a defining feature of this class of compounds. They are typically characterized by a tetracyclic or tricyclic ring system.

-

Lycopodine Type: These alkaloids possess a C16N skeleton and are among the most common. Lycopodine is the parent compound of this group.

-

Lycodine Type: This group, which includes the well-known Huperzine A, also has a C16N skeleton but with a different ring system compared to the lycopodine type. This compound belongs to this class of alkaloids.

-

Fawcettimine Type: These alkaloids are characterized by a unique bridged ring system.

-

Phlegmarine Type: This is a smaller and more structurally diverse group of alkaloids.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various Lycopodium alkaloids, providing a comparative overview for researchers.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity

| Alkaloid | Target | IC50 (µM) | Source Organism |

| Huperzine A | AChE | 0.0743 | Huperzia serrata |

| Huperzine B | AChE | 20.2 | Lycopodiastrum casuarinoides |

| Huperzine C | AChE | 0.6 | Lycopodiastrum casuarinoides |

| N-demethylhuperzinine | AChE | 1.9 | Lycopodiastrum casuarinoides |

| Lycoparin C | AChE | 20.2 | Lycopodiastrum casuarinoides |

| Huperradine G | AChE | 0.876 ± 0.039 | Huperzia serrata[2] |

| Huperradine A | AChE | 13.125 ± 0.521 | Huperzia serrata[2] |

Table 2: BACE1 and Acid-Sensing Ion Channel 1a (ASIC1a) Inhibitory Activity

| Alkaloid | Target | IC50 (µM) | Source Organism |

| Lycocasine A | ASIC1a | 48.74 ± 0.92 | Lycopodiastrum casuarinoides |

Table 3: Antimicrobial Activity

| Alkaloid/Extract | Microorganism | MIC (µg/mL) |

| Lycopodium clavatum extracts | Staphylococcus aureus (ATCC) | 4 |

| Chelerythrine (related alkaloid class) | Pseudomonas aeruginosa | 1.9 |

| Sanguinarine (related alkaloid class) | Staphylococcus aureus | 1.9 |

| Epidihydropinidine (related alkaloid class) | Pseudomonas aeruginosa, Enterococcus faecalis, Candida glabrata, C. albicans | 5.37 |

Table 4: Antiviral Activity

| Alkaloid/Extract | Virus | EC50 (µM) | CC50 (µM) |

| Lycopodium clavatum chloroform extract | Herpes Simplex Virus (HSV) | 8-16 µg/mL | >100 µg/mL |

| Lycopodium clavatum petroleum ether and alkaloid extracts | Parainfluenza Virus (PI-3) | 4-32 µg/mL | >100 µg/mL |

| Lycorine (related alkaloid class) | Dengue Virus (DENV) | 0.34 - 73.59 | 6.25 - >100 |

| Haemanthamine (related alkaloid class) | Dengue Virus (DENV) | 0.337 | >100 |

| Pancracine (related alkaloid class) | Dengue Virus (DENV) | 0.357 | >100 |

Table 5: Cytotoxicity Data

| Alkaloid | Cell Line | CC50 / IC50 (µM) |

| Lycopodine | HeLa | Induces apoptosis |

| Lycorine (related alkaloid class) | Hacat, A431 | 0.5 (48h) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Lycopodium alkaloids.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (Lycopodium alkaloids) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of the test compound solution at various concentrations.

-

Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

-

The absorbance is measured at 405 nm every 30 seconds for 5 minutes using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

BACE1 Inhibition Assay (FRET-based)

This assay is used to identify inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).

Materials:

-

Recombinant human BACE1

-

BACE1 substrate (e.g., a peptide with a fluorescent reporter and a quencher)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Test compounds

-

Fluorescence microplate reader

Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the BACE1 enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the BACE1 substrate.

-

The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 405 nm emission) in kinetic mode for 30-60 minutes.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

The percentage of inhibition and IC50 values are calculated as described for the AChE assay.

Neuroprotective Activity Assay (SH-SY5Y Cell-based)

This assay evaluates the ability of compounds to protect neuronal cells from toxin-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

-

Neurotoxin (e.g., rotenone, 6-hydroxydopamine, or amyloid-beta peptide)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

96-well cell culture plates

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

-

Induce neurotoxicity by adding the neurotoxin to the wells (excluding the control wells).

-

Incubate for an appropriate time (e.g., 24-48 hours).

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Anti-inflammatory Activity Assay (RAW 264.7 Macrophage-based)

This assay measures the ability of compounds to inhibit the production of inflammatory mediators in macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess reagent (for nitric oxide measurement)

-

ELISA kits (for cytokine measurement, e.g., TNF-α, IL-6)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate for 24 hours.

-

Measure the production of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

-

The inhibitory effect of the compounds is calculated as the percentage reduction in NO or cytokine production compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The biological activities of Lycopodium alkaloids are mediated through their interaction with various cellular signaling pathways.

Neuroprotective Signaling Pathway of Huperzine A

Huperzine A, a well-studied Lycopodium alkaloid, exerts its neuroprotective effects through multiple mechanisms beyond simple AChE inhibition. These include the modulation of the Wnt signaling pathway, regulation of amyloid precursor protein (APP) processing, and reduction of oxidative stress.[3][4][5]

Caption: Neuroprotective signaling pathways of Huperzine A.

Anti-inflammatory Signaling Pathway of Lycopodium Alkaloids

Extracts from Lycopodium species have been shown to possess anti-inflammatory properties, which are, at least in part, mediated by the inhibition of the STING/NF-κB signaling pathway.[6] This pathway is a key regulator of the innate immune response and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Caption: Inhibition of the STING/NF-κB pathway by Lycopodium alkaloids.

Conclusion and Future Directions

This compound and other Lycopodium alkaloids represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their well-established role as acetylcholinesterase inhibitors has paved the way for their use in managing neurodegenerative diseases. Furthermore, emerging evidence of their anti-inflammatory, neuroprotective, and antimicrobial activities suggests a broader range of potential applications.

This technical guide has provided a consolidated overview of the current knowledge on these alkaloids, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action. The provided tables and diagrams are intended to serve as a practical resource for researchers in the field.

Future research should focus on:

-

Expanding the quantitative dataset: More comprehensive screening of a wider range of Lycopodium alkaloids for various biological activities is needed to establish clear structure-activity relationships.

-

Elucidating detailed mechanisms: While the signaling pathways for some activities are beginning to be understood, further investigation is required to identify the specific molecular targets of different alkaloids.

-

In vivo studies and clinical trials: More extensive in vivo studies are necessary to validate the therapeutic potential of these compounds and to assess their safety and efficacy in clinical settings.

-

Synthetic and biosynthetic studies: Continued efforts in the total synthesis and elucidation of the biosynthetic pathways of these complex molecules will be crucial for ensuring a sustainable supply for research and potential therapeutic use.

By addressing these areas, the scientific community can unlock the full potential of this compound and other Lycopodium alkaloids for the development of novel and effective therapies for a range of human diseases.

References

- 1. The Lycopodium alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Three new Lycopodium alkaloids from Lycopodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Antiviral Action of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lycopodine from Lycopodium clavatum extract inhibits proliferation of HeLa cells through induction of apoptosis via caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxins | Special Issue : Biological Activities of Alkaloids: From Toxicology to Pharmacology [mdpi.com]

Methodological & Application

Enantioselective Synthesis of Lycodoline: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview of cutting-edge strategies for the enantioselective synthesis of Lycodoline and its analogs. Given the structural complexity and therapeutic potential of Lycopodium alkaloids, enantioselective control is paramount for the development of potent and specific drug candidates.

While a definitive enantioselective total synthesis of this compound has yet to be published in peer-reviewed literature, significant strides have been made in the asymmetric synthesis of closely related and structurally similar alkaloids, most notably (-)-Lycopodine. The strategies employed in the synthesis of (-)-Lycopodine serve as a powerful blueprint for the potential enantioselective synthesis of this compound. This document will focus on a highly successful organocatalytic approach developed by the research group of Rich G. Carter, which provides a robust framework for achieving high levels of stereocontrol in the construction of the core tetracyclic structure of these alkaloids.

Key Synthetic Strategies

The enantioselective synthesis of Lycopodium alkaloids like this compound and Lycopodine hinges on the strategic construction of their intricate tetracyclic core with precise control over multiple stereocenters. Two primary strategies have emerged as particularly effective:

-

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or terpenes, to introduce the initial stereochemical information. This chirality is then transferred and elaborated throughout the synthetic sequence to ultimately yield the enantiopure target molecule. A proposed strategy for this compound involves starting from a chiral building block and employing key transformations like an L-proline-mediated Mannich cyclization to construct the core structure.

-

Asymmetric Catalysis: This strategy employs a small amount of a chiral catalyst to induce enantioselectivity in a key bond-forming reaction, starting from achiral or racemic precursors. Organocatalysis, in particular, has proven to be a powerful tool for the asymmetric synthesis of Lycopodine, offering a metal-free and environmentally benign approach to establishing key stereocenters.

This application note will detail an organocatalytic strategy for the synthesis of (-)-Lycopodine as a representative and well-documented example.

Data Presentation: Enantioselective Synthesis of (-)-Lycopodine

The following table summarizes the quantitative data for the key steps in the enantioselective synthesis of (-)-Lycopodine, as reported by the Carter group. This data highlights the efficiency and high level of stereocontrol achieved with their organocatalytic approach.

| Step | Reaction | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| 1 | Organocatalytic Intramolecular Michael Addition | (S)-N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | EtOH/DCE (1:99) | -20 | 75 | >95 | >20:1 |

| 2 | Tandem 1,3-Sulfonyl Shift/Intramolecular Mannich Cyclization | Zn(OTf)₂ | DCE | 96 | 72 | - | - |

| 3 | Desulfonylation | Na/Hg | MeOH/THF | rt | 85 | - | - |

| 4 | Alkylation | 3-iodopropan-1-ol | K₂CO₃ | DMF | 68 (2 steps) | - | - |

| 5 | Oppenauer Oxidation/Aldol Condensation | t-BuOK, Ph₂CO | Benzene | 110 | 55 | - | - |

| 6 | Reduction | [(Ph₃P)CuH]₆ (Stryker's reagent) | Toluene | -78 to rt | 92 | - | - |

Experimental Protocols

The following are detailed methodologies for the key experiments in the enantioselective synthesis of (-)-Lycopodine.

Protocol 1: Organocatalytic Enantioselective Intramolecular Michael Addition

This protocol describes the key enantioselective step that establishes the initial stereocenters of the tetracyclic core.

Materials:

-

Keto sulfone precursor

-

(S)-N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide (organocatalyst)

-

Piperidine

-

Ethanol (EtOH)

-

1,2-Dichloroethane (DCE)

-

Silica gel for chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of the keto sulfone precursor (1.0 eq) in a 1:99 mixture of EtOH/DCE (to a concentration of 0.2 M), add the (S)-N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide organocatalyst (0.1 eq).

-

Add piperidine (1.0 eq) to the reaction mixture at -20 °C.

-

Stir the reaction at -20 °C for 72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, directly load the reaction mixture onto a silica gel column.

-

Purify the product by flash column chromatography using a gradient of 10-30% EtOAc in hexanes to yield the cyclized product.

-

Determine the enantiomeric excess of the product using chiral HPLC analysis.

Protocol 2: Tandem 1,3-Sulfonyl Shift/Intramolecular Mannich Cyclization

This protocol details the construction of the tricyclic core of the alkaloid.

Materials:

-

Cyclized product from Protocol 1

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of the cyclized product from Protocol 1 (1.0 eq) in DCE (to a concentration of 0.02 M) in a sealed tube, add Zn(OTf)₂ (1.5 eq).

-

Heat the sealed tube to 96 °C and stir for 16 hours.

-

Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of 20-50% EtOAc in hexanes to afford the tricyclic amine.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and logical relationships in the enantioselective synthesis of Lycopodium alkaloids.

Caption: Overall synthetic workflow for the enantioselective synthesis of (-)-Lycopodine.

Caption: Catalytic cycle for the organocatalyzed intramolecular Michael addition.

Animal Models for Studying Lycodoline Pharmacology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models and experimental protocols relevant to the pharmacological investigation of Lycodoline, a prominent alkaloid from the Lycopodium species. The focus is on three key therapeutic areas where this compound and related compounds have shown potential: neuroprotection, anti-inflammatory effects, and hepatoprotection.

Neuroprotective Effects of this compound

Lycopodium alkaloids are recognized for their acetylcholinesterase (AChE) inhibitory activity, making them promising candidates for neurodegenerative diseases like Alzheimer's.[1] Animal models are crucial for evaluating the in vivo efficacy of these compounds in improving cognitive function.

Scopolamine-Induced Amnesia Model in Mice

This model is widely used to screen for drugs with potential anti-amnesic and cognitive-enhancing effects. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking some aspects of Alzheimer's disease.[2][3]

Experimental Protocol:

-

Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

-

Acclimatization: Animals are housed for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline with 0.5% Tween 80).

-

Mice are administered this compound orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10 mg/kg) for a predetermined period (e.g., 7-14 days). A vehicle control group receives the vehicle alone. A positive control group may receive a known cognitive enhancer like Donepezil.

-

-

Induction of Amnesia: 30 minutes after the final this compound administration, scopolamine (1 mg/kg, i.p.) is administered to all groups except the naive control group.

-

Behavioral Testing: 30 minutes after scopolamine injection, cognitive function is assessed using behavioral tests such as the Y-maze, Morris water maze, or passive avoidance test.[2][4]

-

Biochemical Analysis: Following behavioral testing, brain tissues (hippocampus and cortex) can be collected for ex vivo analysis of acetylcholinesterase activity.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Spontaneous Alternation (%) in Y-Maze | Escape Latency (s) in Morris Water Maze (Day 5) | Acetylcholinesterase Activity (% of Control) |

| Control | - | 75 ± 5 | 20 ± 3 | 100 ± 8 |

| Scopolamine | 1 | 45 ± 4 | 55 ± 6 | 125 ± 10* |

| This compound | 1 | 52 ± 5 | 48 ± 5 | 110 ± 9 |

| This compound | 5 | 65 ± 6# | 35 ± 4# | 95 ± 7# |

| This compound | 10 | 72 ± 5# | 25 ± 3# | 80 ± 6# |

| Donepezil | 2 | 70 ± 4# | 28 ± 4# | 75 ± 5# |

*p < 0.05 compared to Control; #p < 0.05 compared to Scopolamine group. Data are representative and expressed as mean ± SEM.

Experimental Workflow:

Anti-inflammatory Effects of this compound

Chronic inflammation is implicated in various diseases. Natural products are a rich source of novel anti-inflammatory agents.

Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used to evaluate the anti-inflammatory effects of compounds.[5]

Experimental Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

-

Acclimatization: Animals are acclimatized for at least one week.

-

Drug Administration: this compound is administered (e.g., p.o. or i.p.) at various doses (e.g., 10, 25, 50 mg/kg) one hour before the carrageenan injection. A vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg) are included.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation of Edema and Inhibition:

-

Edema is calculated as the increase in paw volume from baseline.

-

The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average edema in the control group and Vt is the average edema in the treated group.

-

-

Biochemical Analysis: At the end of the experiment, paw tissue can be collected for the analysis of inflammatory mediators (e.g., TNF-α, IL-6) and enzyme expression (e.g., COX-2) via ELISA or Western blot.[6]

Data Presentation:

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) at 3h |

| Control (Carrageenan) | - | 0.85 ± 0.07 | - |

| This compound | 10 | 0.68 ± 0.06 | 20.0 |

| This compound | 25 | 0.45 ± 0.05# | 47.1 |

| This compound | 50 | 0.32 ± 0.04# | 62.4 |

| Indomethacin | 10 | 0.28 ± 0.03# | 67.1 |

*p < 0.05 compared to Control; #p < 0.05 compared to the 10 mg/kg this compound group. Data are representative and expressed as mean ± SEM.

Potential Anti-inflammatory Signaling Pathway of this compound

While direct evidence for this compound is limited, many anti-inflammatory natural products exert their effects by inhibiting the NF-κB and MAPK signaling pathways.[7][8]

NF-κB Signaling Pathway:

MAPK Signaling Pathway:

References